molecular formula C11H19IO2 B13079623 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane

Katalognummer: B13079623
Molekulargewicht: 310.17 g/mol
InChI-Schlüssel: RTWWKCDKOUYUMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is an organic compound with the molecular formula C13H23IO2 It is characterized by the presence of an oxetane ring, a cycloheptyl group, and an iodomethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane typically involves the reaction of cycloheptanol with iodomethane in the presence of a base to form 1-(iodomethyl)cycloheptane. This intermediate is then reacted with oxetane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cycloheptyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are utilized.

Major Products

The major products formed from these reactions include various substituted oxetanes, cycloheptyl derivatives, and other functionalized organic compounds.

Wissenschaftliche Forschungsanwendungen

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of various bioactive compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane
  • 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
  • 3-{[1-(Iodomethyl)cyclooctyl]oxy}oxetane

Uniqueness

3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane is unique due to its seven-membered cycloheptyl ring, which imparts distinct chemical and physical properties compared to its analogs with smaller or larger ring sizes

Eigenschaften

Molekularformel

C11H19IO2

Molekulargewicht

310.17 g/mol

IUPAC-Name

3-[1-(iodomethyl)cycloheptyl]oxyoxetane

InChI

InChI=1S/C11H19IO2/c12-9-11(14-10-7-13-8-10)5-3-1-2-4-6-11/h10H,1-9H2

InChI-Schlüssel

RTWWKCDKOUYUMA-UHFFFAOYSA-N

Kanonische SMILES

C1CCCC(CC1)(CI)OC2COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.